2-(5-Bromopyridin-2-YL)ethanamine
Overview
Description
2-(5-Bromopyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of pyridine, where a bromine atom is substituted at the 5th position of the pyridine ring, and an ethanamine group is attached to the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-YL)ethanamine typically involves the bromination of 2-aminopyridine followed by a substitution reaction. One common method includes the reaction of 2-aminopyridine with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-aminopyridine. This intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-YL)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amines.
Coupling Products: Biaryl compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-YL)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group contribute to its binding affinity and specificity. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-YL)ethanamine
- 2-(5-Fluoropyridin-2-YL)ethanamine
- 2-(5-Iodopyridin-2-YL)ethanamine
Uniqueness
2-(5-Bromopyridin-2-YL)ethanamine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSONVYGWEROTBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90695222 | |
Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
691872-17-0 | |
Record name | 2-(5-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90695222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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